Array ( [bid] => 11778417 ) Buy 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride

1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride

Catalog No.
S12221668
CAS No.
M.F
C12H15ClFN
M. Wt
227.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydr...

Product Name

1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride

IUPAC Name

1-(2-fluorophenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

InChI

InChI=1S/C12H14FN.ClH/c13-11-4-2-1-3-10(11)12-5-9(6-12)7-14-8-12;/h1-4,9,14H,5-8H2;1H

InChI Key

UOUDHNOYVDWUNA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CNC2)C3=CC=CC=C3F.Cl

1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom in the bicyclic framework. Its molecular formula is C₉H₁₀ClFN₂, and it has a molar mass of approximately 200.64 g/mol. The compound features a fluorinated phenyl group, which contributes to its chemical properties and potential biological activities. The presence of the azabicyclo structure enhances its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is influenced by the functional groups present in its structure. Typical reactions may include:

  • Nucleophilic Substitution: The fluorine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The bicyclic structure can be subjected to reduction processes, potentially altering the nitrogen functionality.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, which may affect its solubility and stability in various solvents.

Research indicates that 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride exhibits potential biological activities, particularly in relation to its interactions with neurotransmitter systems. Compounds with similar structures are often explored for their effects on:

  • Dopaminergic Activity: The compound may influence dopamine receptors, which are critical in neurological functions and disorders.
  • Antidepressant Effects: Due to its structural similarities with known antidepressants, it could have implications in mood regulation.
  • Analgesic Properties: There is potential for this compound to exhibit pain-relieving effects based on its interaction with pain pathways.

The synthesis of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves multi-step organic reactions:

  • Formation of the Bicyclic Framework: This may involve cyclization reactions using appropriate precursors that contain both nitrogen and carbon components.
  • Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions with fluorinated phenyl derivatives.
  • Hydrochloride Salt Formation: The final step often includes the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

The applications of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride span various fields:

  • Pharmaceutical Development: It is investigated as a potential candidate for drug development due to its unique structural properties and biological activities.
  • Chemical Research: Used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Neuroscience Studies: Its effects on neurotransmitter systems make it valuable for research into neurological disorders.

Studies focusing on the interactions of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride with biological targets include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to various receptors, particularly those involved in dopamine signaling.
  • Functional Assays: Investigating the physiological effects of the compound on cell lines or animal models to understand its pharmacodynamics.
  • Mechanistic Studies: Exploring how the compound modulates specific pathways within biological systems.

Similar Compounds

Several compounds share structural similarities with 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochlorideC₇H₁₀N₂.ClHContains a nitrile group; used in organic synthesis
3-Azabicyclo[3.1.1]heptan-6-ol hydrochlorideC₆H₁₂ClNOHydroxyl group; studied for antihistamine properties
2-Azabicyclo[2.2.1]heptane derivativesVariesDifferent functional groups; potential pharmaceutical applications

Uniqueness

The uniqueness of 1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride lies in its specific combination of a bicyclic structure with a fluorinated phenyl group, which may enhance its biological activity compared to similar compounds without such modifications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

227.0877053 g/mol

Monoisotopic Mass

227.0877053 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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